Acrolein 2,4-dinitrophenylhydrazone
Overview
Description
Acrolein 2,4-dinitrophenylhydrazone is a derivative of acrolein, a compound that is a byproduct of lipid peroxidation and is associated with various traumatic injuries and disease states involving cellular oxidative stress, such as spinal cord trauma, diabetes, and Alzheimer's disease . The compound is used in analytical chemistry for the detection and quantification of acrolein in environmental samples, particularly in air quality assessments.
Synthesis Analysis
The synthesis of acrolein 2,4-dinitrophenylhydrazone can be achieved through the reaction of acrolein with 2,4-dinitrophenylhydrazine. This reaction is typically performed on a solid support, such as Amberlite XAD-2, which is coated with 2,4-dinitrophenylhydrazine . Additionally, (E)-3-(1,3-Dithian-2-yl)acroleins can be synthesized via oxopropenylation of 1,3-dithiane and subsequently converted to the corresponding fumardialdehydes, which can be isolated as 2,4-dinitrophenylhydrazones .
Molecular Structure Analysis
The molecular structure of acrolein 2,4-dinitrophenylhydrazone is characterized by an alpha,beta-unsaturated carbonyl structure, which is a conjugated system containing mobile pi-electrons. The electronegative carbonyl oxygen atom can promote the withdrawal of electron density from the beta-carbon atom, causing regional electron deficiency and making the compound a soft electrophile .
Chemical Reactions Analysis
Acrolein 2,4-dinitrophenylhydrazone is reactive due to its electrophilic nature, which allows it to form 1,4-Michael type adducts with soft nucleophiles, such as cysteine sulfhydryl groups. This reactivity is significant in understanding the toxicological impact of acrolein, as it preferentially targets soft nucleophiles over harder biological nucleophiles like lysine or histidine residues .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrolein 2,4-dinitrophenylhydrazone are tailored for its role in analytical chemistry. The compound can be separated from strong acids using solid phase extraction (SPE) for high-performance liquid chromatography (HPLC) analysis. This method enhances analysis speed, precision, and simplicity compared to conventional liquid-liquid extractions. The precision of this method is ±3% over the range of 0.1–16 µg ml^−1, and the quantitation limit is 0.04 µg ml^−1 . The stability of the samples on SPE columns is also notable, with samples remaining stable for at least two weeks before HPLC analysis .
Scientific Research Applications
Analytical Separation and Identification
The use of Acrolein 2,4-dinitrophenylhydrazone (ADPH) in the separation and identification of toxicologically important aldehydes like acrolein is notable. High-Performance Liquid Chromatography (HPLC) techniques employ ADPH for the effective separation of acrolein from other carbonyl compounds, demonstrating its utility in analytical chemistry (Dye & Oehme, 1992).
Toxicological Studies
ADPH has been used in toxicological studies, notably in the isolation of acrolein, a cell inhibitory nitrogen-free aldehyde, from incubated mixtures of organic compounds. The identification of acrolein using its ADPH derivative underlines the importance of ADPH in toxicology research (Alarcon, 1964).
Air Quality Assessment
In environmental sciences, ADPH has been employed for the solid phase extraction and subsequent HPLC analysis of air samples. This approach enhances analysis speed, precision, and simplicity over conventional methods, highlighting its significance in air quality assessment (Oltmann et al., 1988).
Food and Environmental Safety
ADPH plays a role in food and environmental safety by enabling the characterization of volatile carbonyl compounds, such as those found in irradiated food products. This application underscores the relevance of ADPH in ensuring the safety and quality of food products (Witting & Schweigert, 1958).
Safety And Hazards
Exposure to Acrolein 2,4-Dinitrophenylhydrazone causes inflammation and irritation of the skin, respiratory tract, and mucous membranes. Delayed pulmonary edema may occur after inhalation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2,4-dinitro-N-[(E)-prop-2-enylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZHGIYUVFTGG-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrolein 2,4-dinitrophenylhydrazone | |
CAS RN |
888-54-0 | |
Record name | 2-Propenal, (2,4-dinitrophenyl)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrolein 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrolein 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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